molecular formula C12H10N2 B13676935 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile

5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B13676935
M. Wt: 182.22 g/mol
InChI Key: MEABXDOTZCMLHV-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-1H-pyrrole-3-carbonitrile is a pyrrole-3-carbonitrile derivative featuring a 2-methylphenyl substituent at the 5-position of the pyrrole ring.

Synthesis and Characterization:
describes the synthesis of structurally related pyrrole-3-carbonitriles via a one-pot multicomponent reaction. For instance, compounds like 1j (2-methyl-1-phenethyl-5-(tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile) and 1k (1-benzyl-2-methyl-5-(tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile) were synthesized using aldehydes, amines, and nitriles under optimized conditions . The IR spectra of these compounds show characteristic nitrile (ν~2217–2221 cm⁻¹) and hydroxyl (ν~3350–3411 cm⁻¹) stretches, consistent with the target compound’s functional groups .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2/c1-9-4-2-3-5-11(9)12-6-10(7-13)8-14-12/h2-6,8,14H,1H3

InChI Key

MEABXDOTZCMLHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CN2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrrole ring.

  • Knoevenagel Condensation

      Reagents: 2-methylbenzaldehyde, ethyl cyanoacetate, ammonium acetate

      Conditions: Acetic acid as a solvent, reflux temperature

  • Cyclization

      Reagents: Intermediate from the Knoevenagel condensation

      Conditions: Heating to promote cyclization

Industrial Production Methods

Industrial production of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding pyrrole oxides.

      Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

      Conditions: Mild to moderate temperatures

  • Reduction: : The nitrile group can be reduced to an amine.

      Reagents: Reducing agents such as lithium aluminum hydride or hydrogen with a palladium catalyst

      Conditions: Room temperature to moderate heating

  • Substitution: : Electrophilic substitution reactions can occur at the pyrrole ring.

      Reagents: Electrophiles such as halogens or alkylating agents

      Conditions: Varies depending on the electrophile

Major Products

    Oxidation: Pyrrole oxides

    Reduction: 5-(2-methylphenyl)-1H-pyrrole-3-amine

    Substitution: Various substituted pyrrole derivatives

Scientific Research Applications

5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The nitrile stretching frequency remains consistent (~2217–2221 cm⁻¹) across analogs, confirming minimal electronic perturbation from aryl substituents .
  • Fluorinated derivatives (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile) exhibit higher melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .

Antiproliferative Activity

highlights pyrrole-3-carbonitriles with dual indole substituents (e.g., 5f–5j ) as potent antiproliferative agents. For example, 5f (2,4-di(indol-3-yl)-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile) showed 70–87% yields and activity against cancer cell lines, attributed to the electron-withdrawing nitro group enhancing cellular uptake .

Progesterone Receptor Modulation

WAY-255348 (5-(7-fluoro-3,3-dimethylindol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile) demonstrates how substituent size modulates functionality: smaller groups (e.g., methyl) yield PR antagonists, while bulkier groups (e.g., spirocyclohexyl) produce agonists .

Pesticidal Activity

Chlorfenapyr (4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-trifluoromethyl-1H-pyrrole-3-carbonitrile) leverages bromine and trifluoromethyl groups for enhanced bioactivity against pests, showcasing the role of halogenation in agrochemical design .

Biological Activity

5-(2-Methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound, characterized by a pyrrole ring substituted with a 2-methylphenyl group and a carbonitrile functional group, has shown promise in various therapeutic areas, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile is C12H10N2. Its structure includes a pyrrole ring, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the carbonitrile group enhances its potential as a bioactive agent.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC12H10N2
Molecular Weight198.22 g/mol
Functional GroupsPyrrole, Carbonitrile
Structural FeaturesSubstituted phenyl group

Antimicrobial Activity

Research indicates that compounds similar to 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile exhibit notable antimicrobial properties. Studies have demonstrated that derivatives of pyrrole can disrupt bacterial cell membranes or inhibit essential enzymatic functions, making them effective against various pathogens. For instance, one study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

In addition to its antimicrobial properties, 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has shown potential as an anticancer agent. Molecular docking studies suggest that it interacts with specific proteins involved in cancer cell proliferation. For example, it has been identified as a potent inhibitor of tubulin polymerization, which is crucial for cell division. In vitro studies have reported IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating significant anti-proliferative activity.

Table 2: Biological Activity Summary

Activity TypeTargetMechanism of ActionIC50 Range (mM)
AntimicrobialBacterial CellsDisruption of cell membranesLow micromolar
AnticancerTumor CellsInhibition of tubulin polymerization0.08 - 12.07

The biological activity of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Molecular Docking : Computational studies have revealed binding affinities to proteins associated with cancer pathways, such as the Epidermal Growth Factor Receptor (EGFR).

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives, including 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl substituent could enhance the antimicrobial potency.

Case Study 2: Anticancer Potential

In another investigation focusing on cancer treatment, researchers evaluated the compound's effects on human breast cancer cells (MCF-7). The study found that treatment with 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile led to a notable decrease in cell viability and induced apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile, it is beneficial to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrileContains a fluorine substituentEnhanced lipophilicity
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrileFeatures methoxy groupsIncreased solubility
5-(Phenyl)-1H-pyrrole-3-carbonitrileSubstituted with phenylBroader applicability in organic synthesis

The methyl substitution pattern on the phenyl ring of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile may influence its biological activity compared to other derivatives.

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